![molecular formula C20H19N7O4 B2971321 Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034413-67-5](/img/structure/B2971321.png)
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Triazolopyridines are a class of compounds that have been studied for their broad range of chemical and biological properties .
Synthesis Analysis
A simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For example, an annulation reaction, followed by desulfurization/intramolecular rearrangement, can yield oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, a compound with an oxadiazole ring might have properties such as solubility in water .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A study on the synthesis of various heterocyclic compounds including [1,2,4]triazolo and oxadiazol derivatives showed significant antimicrobial and antioxidant activities. These compounds were synthesized through various chemical reactions and evaluated for their biological activities using different assays, indicating their potential as antimicrobial and antioxidant agents (Bassyouni et al., 2012).
- Another research focused on the synthesis and biological evaluation of thiazolopyrimidines, also incorporating triazolo and triazinopyrimidine derivatives, which showed promising antimicrobial activity but lacked significant antitumor effects (Said et al., 2004).
Synthesis and Chemical Properties
- The synthesis of benzyl 2-oxazolecarbamates and their pyrolysis was investigated, demonstrating the chemical reactivity and potential applications of benzyl derivatives in creating novel compounds with potential biological activities (Tanaka et al., 1982).
Potential Antipsychotic Effects
- The metabolite identification of 2-Aminothiazolobenzazepine in various species using advanced mass spectrometry techniques highlighted the compound's primary metabolism by oxidation. This study provides a methodological approach to understanding the metabolic pathways of similar compounds, which is crucial for their development as pharmaceutical agents (Zhang et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity against salmonella typhi .
Mode of Action
It is known that oxadiazoles, a core structure in the compound, have a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.
Result of Action
Based on the reported biological activity of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular level.
Future Directions
The future directions in the research of oxadiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities . Molecular docking is an exemplary tool, helps in identifying target and designing a drug containing high bio-availability and minimum toxicity .
properties
IUPAC Name |
benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPSFPZZDPIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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